molecular formula C52H81N15O11 B131256 Peptide tyrosine phenylalanine CAS No. 144527-25-3

Peptide tyrosine phenylalanine

Cat. No. B131256
M. Wt: 1092.3 g/mol
InChI Key: BDUCNKVXJBDQDF-NKDPYFLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PTP is a neuropeptide that is derived from the proopiomelanocortin (POMC) precursor protein. It is mainly expressed in the hypothalamus and is involved in the regulation of food intake, energy balance, and stress responses. PTP has been shown to have anorexigenic effects, meaning that it can reduce food intake and body weight.

Mechanism Of Action

PTP acts on the melanocortin system in the hypothalamus, which is involved in the regulation of food intake and energy balance. PTP binds to the melanocortin-4 receptor (MC4R) and activates the downstream signaling pathway, leading to a reduction in food intake and an increase in energy expenditure.

Biochemical And Physiological Effects

PTP has been shown to have anorexigenic effects, reducing food intake and body weight in both rodents and humans. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress. PTP has been shown to have a long half-life, making it a potential candidate for therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of using PTP in lab experiments is its anorexigenic effects, which can be used to study the regulation of food intake and energy balance. PTP also has a long half-life, making it easier to administer in experiments. One limitation of using PTP is its potential off-target effects, as it can bind to other receptors in addition to MC4R.

Future Directions

There are several potential future directions for PTP research. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of PTP and its potential therapeutic applications.

Synthesis Methods

PTP can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acid sequence of PTP is Tyr-Pro-Phe, and it can be synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Scientific Research Applications

PTP has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have anorexigenic effects in both rodents and humans, making it a potential treatment for obesity. PTP has also been shown to have anti-inflammatory effects and can reduce oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

144527-25-3

Product Name

Peptide tyrosine phenylalanine

Molecular Formula

C52H81N15O11

Molecular Weight

1092.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C52H81N15O11/c1-7-29(4)41(66-43(70)31(6)60-44(71)35(53)26-33-19-21-34(68)22-20-33)48(75)65-40(28(2)3)47(74)61-30(5)42(69)63-37(17-12-24-59-52(56)57)49(76)67-25-13-18-39(67)46(73)62-36(16-11-23-58-51(54)55)45(72)64-38(50(77)78)27-32-14-9-8-10-15-32/h8-10,14-15,19-22,28-31,35-41,68H,7,11-13,16-18,23-27,53H2,1-6H3,(H,60,71)(H,61,74)(H,62,73)(H,63,69)(H,64,72)(H,65,75)(H,66,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t29-,30-,31-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

BDUCNKVXJBDQDF-NKDPYFLXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Other CAS RN

144527-25-3

sequence

YAIVARPRF

synonyms

peptide tyrosine phenylalanine
Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe
tyrosyl-alanyl-isoleucyl-valyl-alanyl-arginyl-prolyl-arginyl-phenylalanine

Origin of Product

United States

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